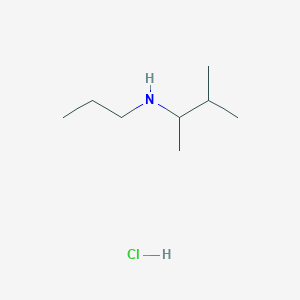

(1,2-Dimethylpropyl)propylamine hydrochloride

Description

Properties

IUPAC Name |

3-methyl-N-propylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-5-6-9-8(4)7(2)3;/h7-9H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYIKNHHFNSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethylpropyl)propylamine hydrochloride can be achieved through the alkylation of amines. One common method involves the reaction of 1,2-dimethylpropylamine with propyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (1,2-Dimethylpropyl)propylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylpropyl)propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

(1,2-Dimethylpropyl)propylamine hydrochloride serves as a building block for the synthesis of various chemical compounds. Its ability to participate in multiple types of reactions makes it an essential component in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to amides or nitriles using agents like KMnO₄ or CrO₃. |

| Reduction | Can be reduced to primary or secondary amines using LiAlH₄ or NaBH₄. |

| Substitution | Engages in nucleophilic substitution reactions with alkyl halides. |

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its structural properties allow it to interact with various biological targets, making it useful in pharmacological studies.

Medicine

Research into the therapeutic effects of (1,2-Dimethylpropyl)propylamine hydrochloride is ongoing. It has potential applications in drug development due to its ability to modulate biochemical pathways through enzyme interaction.

Industry

In industrial applications, this compound is used for producing specialty chemicals and materials. Its unique properties make it valuable in formulating products that require specific chemical functionalities.

Case Study 1: Enzyme Inhibition

A study investigated the role of (1,2-Dimethylpropyl)propylamine hydrochloride as an enzyme inhibitor. The findings revealed that the compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized (1,2-Dimethylpropyl)propylamine hydrochloride as a precursor in synthesizing complex organic molecules. The study highlighted its efficiency in facilitating multi-step reactions while maintaining high yields and purity of the final products.

Mechanism of Action

The mechanism by which (1,2-Dimethylpropyl)propylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1,2-Dimethylpropyl)propylamine hydrochloride

- Synonyms: 3-Methyl-N-propyl-butan-2-amine hydrochloride

- Molecular Formula : C₈H₂₀ClN

- Molecular Weight : 165.71 g/mol

- CAS Number : 39190-94-8

- Structure : A branched aliphatic amine hydrochloride with a propyl group attached to a 1,2-dimethylpropyl backbone .

Key Properties :

- Physical State : Solid (exact melting point and solubility data unavailable due to discontinued commercial status) .

- Applications : Primarily used as a research chemical or synthetic intermediate, though production has been discontinued .

Comparison with Structurally Similar Amine Hydrochlorides

N-Ethylpentan-3-amine Hydrochloride

- Formula : C₇H₁₈ClN

- Molecular Weight : 151.68 g/mol

- CAS : 39190-77-7

- Structure : Straight-chain aliphatic amine with an ethyl and pentyl group.

- Comparison: Structural Difference: Lacks branched substituents, reducing steric hindrance compared to the target compound. Molecular Weight: Lower (151.68 vs. 165.71 g/mol), suggesting differences in volatility and solubility.

(2-Propoxypropyl)amine Hydrochloride

- Formula: C₆H₁₆ClNO

- Molecular Weight : 153.65 g/mol

- CAS : 883533-22-0

- Structure : Contains an ether (propoxy) group attached to the amine.

- Comparison: Functional Group: Ether oxygen introduces polarity, enhancing solubility in polar solvents compared to the nonpolar branched target compound. Reactivity: The propoxy group may participate in hydrogen bonding, altering chemical behavior .

(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine Hydrochloride

- Formula: C₁₀H₁₈ClNO

- Molecular Weight : 203.71 g/mol

- CAS : 1269053-15-7

- Structure : Incorporates a furan ring linked to the amine.

- Comparison :

Comparison with Pharmacologically Active Amine Hydrochlorides

Doxepin Hydrochloride

- Structure : Tricyclic tertiary amine with a dibenzoxepin backbone.

- Comparison: Complexity: Doxepin’s tricyclic structure enables serotonin/norepinephrine reuptake inhibition, a feature absent in the simpler aliphatic target compound. Basicity: Tertiary amine in doxepin confers higher lipid solubility, enhancing blood-brain barrier penetration compared to the secondary amine in (1,2-dimethylpropyl)propylamine hydrochloride .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Formula: C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- CAS : 62-31-7

- Comparison: Polarity: Catechol (dihydroxyphenyl) groups make dopamine highly polar, limiting membrane permeability compared to the hydrophobic target compound. Biological Role: Dopamine acts as a neurotransmitter, whereas (1,2-dimethylpropyl)propylamine hydrochloride lacks known neuroactive properties .

Diisopropylamine Hydrochloride

- Formula : C₆H₁₆ClN

- Molecular Weight : 137.65 g/mol

- CAS : 58901-13-6

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Formula : C₅H₁₃N₃O·(HCl)₂

- Molecular Weight : 230.10 g/mol

- CAS : 71697-89-7

- Comparison: Charge: Dihydrochloride form increases water solubility compared to the monohydrochloride target compound.

Data Table: Key Properties of Comparable Compounds

Biological Activity

(1,2-Dimethylpropyl)propylamine hydrochloride, a compound with the chemical formula CHClN, is a member of the aliphatic amines. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of (1,2-dimethylpropyl)propylamine hydrochloride, including its mechanisms of action, toxicity studies, and comparative analysis with similar compounds.

(1,2-Dimethylpropyl)propylamine hydrochloride is characterized by its aliphatic structure, which influences its solubility and reactivity. The compound is typically found as a white crystalline solid and is soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 151.66 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of (1,2-dimethylpropyl)propylamine hydrochloride primarily involves its interaction with various biological targets. As an aliphatic amine, it can act as a neurotransmitter modulator or as a precursor in the synthesis of other bioactive compounds. Its mechanism may include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of (1,2-dimethylpropyl)propylamine hydrochloride. Notably, studies on related compounds such as dimethylaminopropyl chloride have provided insights into potential toxicity.

Case Study Summary

In a study involving dimethylaminopropyl chloride (CAS No. 5407-04-5), various doses were administered to F344/N rats and B6C3F1 mice over a period of three months. The findings indicated:

- Dose-Dependent Effects : Higher doses led to significant weight loss and increased serum bile acid concentrations.

- Histopathological Changes : Observations included goblet cell hypertrophy in the nasal epithelium of male rats at elevated doses.

These results suggest that similar structural compounds may exhibit adverse effects at high concentrations and warrant careful consideration in therapeutic contexts .

Comparative Analysis

To understand the uniqueness of (1,2-dimethylpropyl)propylamine hydrochloride, it is essential to compare it with other aliphatic amines.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Dimethylaminopropyl chloride | Aliphatic amine | Modulates neurotransmission |

| Propylamine | Aliphatic amine | Precursor for neurotransmitters |

| 1-Methyl-2-propylamine hydrochloride | Aliphatic amine | Similar receptor interactions |

The structural variations among these compounds influence their biological activities and potential therapeutic applications.

Q & A

Basic Synthesis and Standard Characterization

Q: What are the established methods for synthesizing (1,2-dimethylpropyl)propylamine hydrochloride, and how is purity validated? A: The compound is synthesized via catalytic hydrogenation of 3-methyl-2-pentanone using platinum oxide (PtO₂) as a catalyst in the presence of ammonia and ammonium chloride . Industrial-scale production employs continuous flow reactors with optimized parameters (e.g., 50–80°C, 5–10 bar H₂) to achieve yields >85% . Purity is validated using:

- Non-aqueous titration (e.g., perchloric acid titration for hydrochloride quantification, as described in pharmacopeial standards) .

- Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted intermediates or byproducts) .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation .

Advanced Catalytic Mechanisms in Synthesis

Q: How do catalyst choice and reaction conditions influence the stereoselectivity of (1,2-dimethylpropyl)propylamine hydrochloride synthesis? A: Platinum-group catalysts (e.g., PtO₂) favor selective reduction of ketones to secondary amines via imine intermediates. Competing pathways (e.g., over-reduction to primary amines) are minimized by controlling ammonia concentration and H₂ pressure . For chiral variants, asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) may improve enantiomeric excess, though this requires further optimization .

Role in Biological Systems: Enzyme Interaction Studies

Q: How is this compound used to investigate enzyme-substrate interactions or metabolic pathways? A: The tertiary amine structure allows it to act as a substrate analog or inhibitor in studies of:

- Polyamine metabolism : Competes with endogenous amines (e.g., spermidine) in decarboxylation assays, as seen in polyamine biochemistry research .

- Monoamine oxidases (MAOs) : Structural similarity to tranylcypromine (a MAO inhibitor) suggests potential use in probing enzyme kinetics or inhibitor design .

- Receptor binding : The branched alkyl chain may mimic lipid-soluble neurotransmitters, enabling membrane permeability studies .

Material Science Applications

Q: What role does this compound play in perovskite thin-film synthesis? A: Propylamine hydrochloride additives improve crystallization in wide-bandgap perovskites by:

- Forming 2D perovskite phases via interaction between the propylamine cation and PbI₂, enhancing film uniformity .

- Acting as a surfactant during gas quenching, reducing defects and improving charge transport .

Methodological Note: Optimize additive concentration (typically 2–5 mol%) and annealing temperature (100–150°C) to balance phase purity and device performance .

Addressing Data Contradictions in Reported Properties

Q: How should researchers resolve discrepancies in synthesis yields or physicochemical data across studies? A: Contradictions often arise from:

- Catalyst deactivation : PtO₂ may lose activity if exposed to moisture; ensure fresh catalyst batches and inert atmospheres .

- Analytical variability : Cross-validate purity assays (e.g., combine titration with LC-MS) to account for method-specific biases .

- Structural isomerism : Confirm regiochemistry (e.g., 1,2-dimethyl vs. 2,3-dimethyl isomers) via NOESY NMR or X-ray crystallography .

Designing Derivatives for Targeted Applications

Q: What strategies are effective for modifying this compound to enhance bioactivity or material compatibility? A: Key derivatization approaches include:

- N-alkylation : Introduce functional groups (e.g., fluorinated chains) to modulate lipophilicity or binding affinity .

- Salt formation : Exchange hydrochloride for other counterions (e.g., tosylate) to improve solubility in non-polar solvents .

- Hybrid structures : Incorporate pharmacophores (e.g., pyrazole rings) for dual-functionality in drug discovery .

Safety and Handling in Research Settings

Q: What precautions are necessary when handling this compound in the lab? A:

- Toxicity : Limited acute toxicity data; assume MAO inhibitor-like effects (e.g., CNS interactions) based on structural analogs .

- Storage : Keep in airtight containers under nitrogen to prevent hydrochloride degradation .

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation due to delayed symptom onset .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.